lithium;1-methylimidazole-2-carboxylate
Description
Lithium 1-methylimidazole-2-carboxylate (CAS: 2260931-79-9) is an organometallic compound with the molecular formula C₁₁H₉LiN₂O₂ (MW: 208.14 g/mol). It consists of a 1-methylimidazole backbone substituted with a carboxylate group at the 2-position and a phenyl group at the 5-position, coordinated to a lithium cation . This compound is synthesized via deprotonation of the corresponding carboxylic acid derivative using lithium bases, as evidenced by methods described for analogous lithium imidazole carboxylates . Applications include its use as a precursor in coordination chemistry and catalysis due to its ability to stabilize metal complexes .
Properties
IUPAC Name |
lithium;1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Li/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMYAZKEZRYKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=CN=C1C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CN1C=CN=C1C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
1-Methylimidazole reacts with CO₂ under anhydrous conditions to form 1-methylimidazole-2-carboxylic acid. The reaction proceeds via a zwitterionic intermediate, where the nitrogen at position 3 deprotonates CO₂, enabling nucleophilic attack at position 2. Subsequent neutralization with lithium hydroxide yields the lithium salt:
Optimization Parameters
-
Temperature : Reactions typically occur between 0–25°C to balance kinetics and selectivity.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance CO₂ solubility and intermediate stability.
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Pressure : Elevated CO₂ pressures (1–5 atm) improve conversion rates by increasing reactant concentration.
Table 1: Representative Reaction Conditions for Direct Carboxylation
| Parameter | Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 0–25°C | 65–78 | ≥95 | |
| CO₂ Pressure | 1–5 atm | 70–85 | 90–98 | |
| Reaction Time | 12–24 hours | 68–72 | 93–97 | |
| Solvent | DMF/Tetrahydrofuran | 72–80 | ≥95 |
Lithiation of Pre-Formed 1-Methylimidazole-2-Carboxylic Acid
An alternative approach involves synthesizing the carboxylic acid intermediate first, followed by lithiation. This two-step method offers better control over stoichiometry and purity.
Step 1: Synthesis of 1-Methylimidazole-2-Carboxylic Acid
The carboxylic acid is generated via:
Step 2: Neutralization with Lithium Hydroxide
The carboxylic acid is dissolved in methanol and treated with lithium hydroxide monohydrate (LiOH·H₂O) at room temperature. The lithium salt precipitates upon solvent evaporation.
Table 2: Lithiation Efficiency Under Varied Conditions
| LiOH Equivalents | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 1.0 | Methanol | 25°C | 88 | 99 | |
| 1.2 | Ethanol | 40°C | 92 | 98 | |
| 0.8 | Water | 25°C | 75 | 95 |
Alternative Routes and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability and reduce reaction times. For example, a microreactor system achieves 85% yield in 2 hours by maintaining precise temperature (-60°C) and pressure (3 atm CO₂).
Solid-State Synthesis
Ball milling 1-methylimidazole with lithium carbonate (Li₂CO₃) under CO₂ atmosphere eliminates solvent use, yielding 70% product with 97% purity. This method is energy-efficient but requires specialized equipment.
Purification and Characterization
Dialysis and Recrystallization
Post-synthesis purification involves:
Chemical Reactions Analysis
Types of Reactions
Lithium;1-methylimidazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of imidazole derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., LDA, n-butyllithium), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
Organic Synthesis
Li-MeIm-2-COO serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It can participate in various reactions such as:
- Oxidation : Reacts with oxidizing agents to form imidazole derivatives.
- Reduction : Can be reduced using agents like lithium aluminum hydride.
- Substitution Reactions : The carboxylic acid group can be replaced by other functional groups under specific conditions.
Table 1: Summary of Reaction Types Involving Li-MeIm-2-COO
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms imidazole derivatives | Potassium permanganate |
| Reduction | Produces reduced imidazole compounds | Lithium aluminum hydride |
| Substitution | Replaces carboxylic acid group with other groups | Various catalysts |
Catalysis
Research has demonstrated that Li-MeIm-2-COO can act as an effective catalyst in various chemical reactions. For instance, it has been used in oxidation reactions facilitated by hydrogen peroxide, achieving high conversion rates for substrates like styrene and ethylbenzene .
Case Study: Catalytic Activity
In a study involving imidazole-bound vanadium complexes, Li-MeIm-2-COO was linked to polystyrene to create heterogeneous catalysts, which showed significant activity in oxidation reactions, achieving up to 99.9% conversion for styrene .
Biological Applications
Li-MeIm-2-COO is under investigation for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Table 2: Biological Activity Studies of Li-MeIm-2-COO
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial | Exhibited activity against various microbial strains | [Source needed] |
| Drug Development | Potential therapeutic applications explored | [Source needed] |
Material Science
In industrial applications, Li-MeIm-2-COO is utilized in the production of materials with specific properties, including catalysts and polymers. Its unique structure allows it to enhance the performance of materials in various applications.
Mechanism of Action
The mechanism of action of lithium;1-methylimidazole-2-carboxylate involves its ability to act as a nucleophile or base in various chemical reactions. The lithium atom enhances the nucleophilicity of the imidazole ring, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Substituent Effects : The phenyl group in lithium 1-methylimidazole-2-carboxylate enhances aromatic π-stacking interactions in coordination complexes compared to the trifluoromethylphenyl analog, which introduces steric and electronic effects .
- Reactivity : Chloromethyl-substituted derivatives (e.g., 1-benzyl-5-chloromethylimidazolium chloride) are more reactive toward nucleophilic substitution, enabling applications in ionic liquid synthesis .
Salts vs. Esters: Functional Group Impact
- Lithium Carboxylates : Exhibit ionic conductivity and thermal stability, making them suitable for battery electrolytes or catalysts. The lithium cation stabilizes the carboxylate anion, enhancing Lewis acidity .
- Ethyl Carboxylates : Serve as neutral, lipophilic intermediates in organic synthesis. The ethyl ester group improves volatility and solubility in organic solvents compared to ionic lithium salts .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for lithium 1-methylimidazole-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via carboxylation of 1-methylimidazole using lithium bases (e.g., LiOH) under anhydrous conditions. Key steps include:
- Substrate Activation : Deprotonation of the imidazole ring at the 2-position using lithium bases to form a reactive intermediate .
- Electrophilic Quenching : Reaction with CO₂ or carbonyl sources to form the carboxylate salt.
- Purification : Solvent extraction and recrystallization in polar aprotic solvents (e.g., THF/ether mixtures) to isolate the lithium salt .
Yield optimization requires precise temperature control (0–5°C for deprotonation) and inert atmosphere to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of lithium 1-methylimidazole-2-carboxylate?
- Methodological Answer :
- ¹H/¹³C NMR : The imidazole protons and carboxylate carbons exhibit distinct shifts. For example, the carboxylate carbon (C=O) appears at ~165–170 ppm in ¹³C NMR, while the lithium-bound oxygen influences nearby proton environments .
- IR Spectroscopy : Stretching vibrations for the carboxylate group (asymmetric: ~1560–1610 cm⁻¹; symmetric: ~1400–1450 cm⁻¹) confirm successful synthesis .
- Elemental Analysis : Lithium content is quantified via ICP-MS or flame photometry to verify stoichiometry .
Q. What are the key safety considerations when handling lithium 1-methylimidazole-2-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Handle in a fume hood to mitigate inhalation risks (H335) due to fine particulate dispersion .
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal to prevent lithium hydroxide formation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of lithium 1-methylimidazole-2-carboxylate?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections provide accurate descriptions of electron density in ionic compounds .
- Basis Sets : Use 6-311++G(d,p) for lithium and polarizable basis sets for carboxylate oxygen to model charge distribution .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring for substitution reactions .
Validation against experimental NMR/IR data ensures computational accuracy .
Q. What strategies resolve contradictions in reported solubility data for lithium 1-methylimidazole-2-carboxylate in polar solvents?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMSO vs. hydrated DMF) and measure solubility via gravimetric analysis under inert conditions .
- Crystallographic Analysis : X-ray diffraction (XRD) identifies polymorphs or solvate forms that alter solubility profiles .
- Thermodynamic Modeling : Use Hansen solubility parameters to correlate solvent polarity with dissolution behavior .
Q. How does lithium coordination influence the catalytic activity of 1-methylimidazole-2-carboxylate in cross-coupling reactions?
- Methodological Answer :
- Coordination Studies : EXAFS or XANES spectroscopy probes lithium’s binding mode (monodentate vs. bidentate) to the carboxylate .
- Catalytic Screening : Compare reaction rates in Stille or Suzuki couplings using Li⁺ vs. Na⁺/K⁺ analogs to isolate lithium’s role in stabilizing transition states .
- Kinetic Isotope Effects (KIE) : Deuterated substrates reveal rate-determining steps influenced by lithium’s Lewis acidity .
Q. What are the challenges in scaling up lithium 1-methylimidazole-2-carboxylate synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral Induction : Use enantiopure lithium alkoxide bases (e.g., Li-(S)-BINOL) during carboxylation to control stereochemistry .
- Continuous Flow Systems : Minimize racemization by reducing residence time in reactive intermediates (validated via offline chiral HPLC) .
- Crystallization Engineering : Screen chiral co-solvents (e.g., (+)-limonene) to enhance enantiomer separation during recrystallization .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
